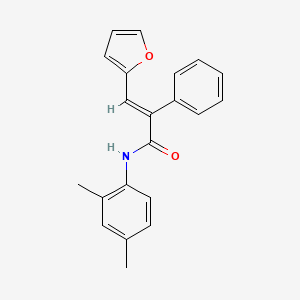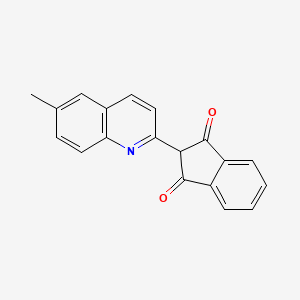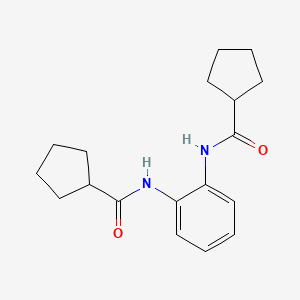![molecular formula C14H19NO3 B5781270 1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)
1-[(3-methoxyphenoxy)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methoxyphenoxy)acetyl]piperidine, commonly known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAC belongs to the family of piperidine derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
MPAC has been studied for its potential applications in various areas of medicinal chemistry, including neuroprotection, anti-inflammatory, and anticancer activities. In preclinical studies, MPAC has shown promising results in protecting neurons from oxidative stress-induced damage and reducing inflammation in various animal models. Additionally, MPAC has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Wirkmechanismus
The exact mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MPAC has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, MPAC has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various antioxidant enzymes, including superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, MPAC has been shown to reduce the levels of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPAC is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, MPAC has shown neuroprotective and anti-inflammatory activities, which could be useful in the treatment of various neurological disorders. However, one of the limitations of MPAC is its low solubility in water, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on MPAC. One of the areas of interest is the development of more potent and selective derivatives of MPAC for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAC and its potential interactions with other signaling pathways in the cell. Moreover, the in vivo efficacy and safety of MPAC need to be evaluated in animal models and clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPAC is a promising compound with potential applications in various areas of medicinal chemistry. The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate, which is then reacted with piperidine in the presence of a catalyst to yield MPAC. MPAC has shown potent activity against various cancer cell lines, neuroprotective and anti-inflammatory activities, and has potential for the development of therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate. This intermediate is then reacted with piperidine in the presence of a catalyst to yield MPAC. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-7-13(10-12)18-11-14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPEAQXIAGRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)





![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
